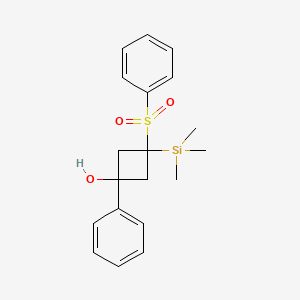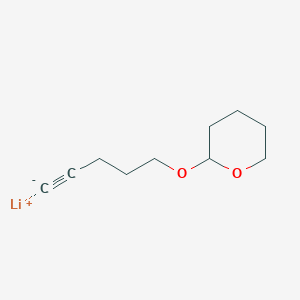
lithium;2-pent-4-ynoxyoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-pent-4-ynoxyoxane is an organolithium compound that features a lithium atom bonded to a 2-pent-4-ynoxyoxane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-pent-4-ynoxyoxane typically involves the reaction of 2-pent-4-ynoxyoxane with an organolithium reagent. One common method is the reaction of 2-pent-4-ynoxyoxane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to maintain product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2-pent-4-ynoxyoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and NaBH4 are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Lithium;2-pent-4-ynoxyoxane has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural properties
Mécanisme D'action
The mechanism of action of lithium;2-pent-4-ynoxyoxane involves its interaction with molecular targets and pathways. The lithium atom can coordinate with various functional groups, facilitating reactions such as nucleophilic addition and substitution. Additionally, the compound’s structure allows it to participate in complex formation and catalysis, influencing reaction kinetics and product distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium acetylide: Similar in that it contains a lithium atom bonded to an alkyne group.
Lithium alkoxides: Compounds where lithium is bonded to an alkoxide group, similar to the oxane moiety in lithium;2-pent-4-ynoxyoxane.
Uniqueness
This compound is unique due to its combination of an alkyne and an oxane moiety, which imparts distinct reactivity and stability compared to other organolithium compounds. This unique structure allows for diverse applications in synthesis and materials science .
Propriétés
Numéro CAS |
85168-38-3 |
|---|---|
Formule moléculaire |
C10H15LiO2 |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
lithium;2-pent-4-ynoxyoxane |
InChI |
InChI=1S/C10H15O2.Li/c1-2-3-5-8-11-10-7-4-6-9-12-10;/h10H,3-9H2;/q-1;+1 |
Clé InChI |
SUUGCYDFLHKYBX-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[C-]#CCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol](/img/structure/B14402189.png)
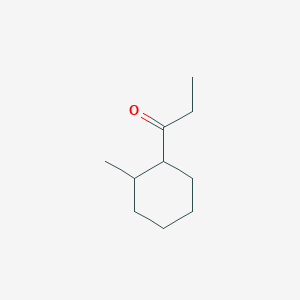
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)
![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)

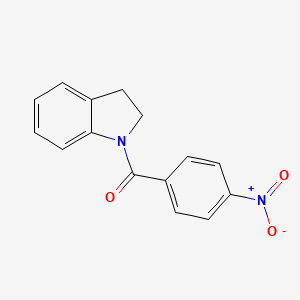
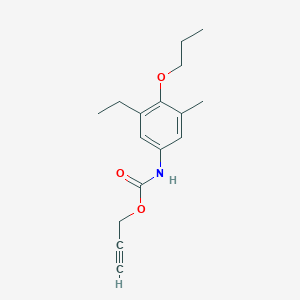
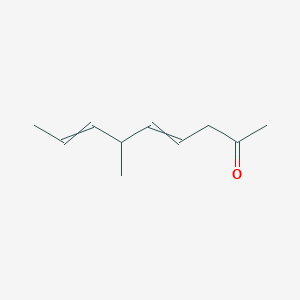
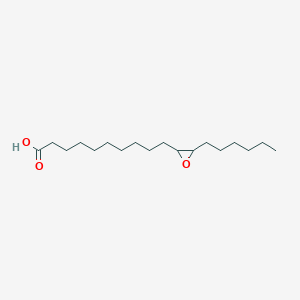
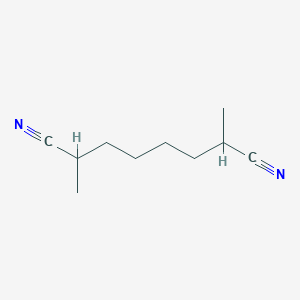

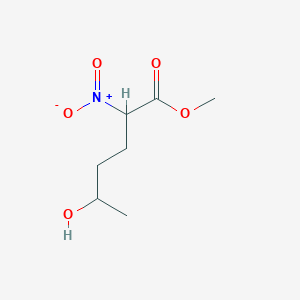
![Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate](/img/structure/B14402258.png)
